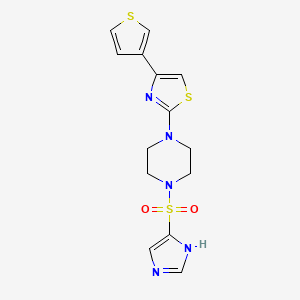

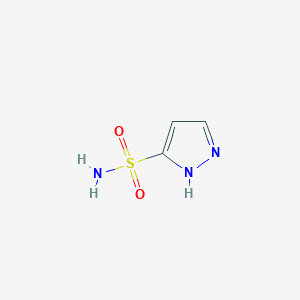

1H-pyrazole-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-pyrazole-3-sulfonamide is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a sulfonamide group at position 3. This compound is part of the pyrazole family, which has garnered significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Wirkmechanismus

Target of Action

1H-Pyrazole-3-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to exhibit a wide range of biological activities Sulfonamide analogs of indole, a similar compound, have been reported to exhibit strong antimicrobial actions .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . Sulfonamides, for instance, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, eventually inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of physiological and pharmacological activities . For instance, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .

Pharmacokinetics

A study on pyrazole derivatives as egfr inhibitors utilized pharmacokinetics profiling in the identification of lead candidates .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects, including antiproliferative activities .

Action Environment

It’s known that the synthesis of pyrazole derivatives can be influenced by various factors, including the use of resinous, nontoxic, thermally stable, and cost-effective amberlyst-70 as a heterogeneous catalyst .

Biochemische Analyse

Biochemical Properties

1H-Pyrazole-3-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific substituents present at positions N1, C3, C4, C5, and C6 . The compound’s ability to donate and accept hydrogen bonds, due to the presence of two dissimilar and adjacent nitrogen atoms, allows it to establish intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of significant interest. Some pyrazole-sulfonamide derivatives have shown antiproliferative activity against certain cell lines, such as HeLa and C6, indicating potential influences on cell function . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogen bonds can facilitate its interactions with various biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-pyrazole-3-sulfonamide can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds . Another practical method is the 1,3-dipolar cycloaddition reaction, which provides highly substituted pyrazoles . These reactions typically require specific catalysts and conditions to achieve high yields and regioselectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 1H-pyrazole-4-sulfonamide

- 1H-pyrazole-5-sulfonamide

- 1H-pyrazole-3-carboxamide

Uniqueness: 1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits enhanced stability and selectivity in enzyme inhibition .

Eigenschaften

IUPAC Name |

1H-pyrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJVQKDTVCDSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2887682.png)

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2887701.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)